2,4-Dihydroxy-3-methylbenzaldehyde

α-Glucosidase Inhibition Natural Product Diabetes Research

Sourcing a benzaldehyde building block with the precise 2,4-dihydroxy-3-methyl substitution pattern is critical-generic analogs fail in downstream synthesis. 2,4-Dihydroxy-3-methylbenzaldehyde (CAS 6248-20-0) resolves this with its unique electronic/steric profile. Key advantages: • Enables synthesis of 3-benzo[b]thiophenecoumarin, a scaffold with anti-proliferative activity against breast cancer cells. • Demonstrates α-glucosidase inhibition (IC50 24.4 μM), serving as a validated starting point for antidiabetic agent development. • Supplied with long-term stability under inert gas at 2-8°C, ensuring batch-to-batch reproducibility for analytical and medicinal chemistry workflows.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 6248-20-0
Cat. No. B052013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-3-methylbenzaldehyde
CAS6248-20-0
Synonyms3-Methyl-β-resorcylaldehyde;  2,4-Dihydroxy-3-methylbenzaldehyde;  2,4-Dihydroxy-m-tolualdehyde;  3-Methyl-2,4-dihydroxybenzaldehyde
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1O)C=O)O
InChIInChI=1S/C8H8O3/c1-5-7(10)3-2-6(4-9)8(5)11/h2-4,10-11H,1H3
InChIKeyAOPMHYFEQDBXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-3-methylbenzaldehyde (CAS 6248-20-0) | Baseline Characteristics & Procurement Considerations


2,4-Dihydroxy-3-methylbenzaldehyde (CAS 6248-20-0, also known as 4-Formyl-2-methylresorcinol) is a dihydroxybenzaldehyde derivative with a methyl group at the 3-position. It is a crystalline solid with a melting point of 150 °C and a predicted boiling point of 345.7±12.0 °C . The compound is slightly soluble in water and soluble in organic solvents such as alcohols and ethers . It is commercially available at purities of 95-98% and is stored under inert gas at 2-8°C to prevent degradation . Its specific substitution pattern—two hydroxyl groups at the 2- and 4-positions and a methyl group at the 3-position—distinguishes it from other benzaldehyde derivatives and is crucial for its synthetic utility and biological activity .

Why 2,4-Dihydroxy-3-methylbenzaldehyde Cannot Be Simply Substituted: Key Differentiation Factors


Substituting 2,4-Dihydroxy-3-methylbenzaldehyde with a generic analog is not straightforward due to the specific substitution pattern of the aromatic ring, which dictates both its chemical reactivity and biological interactions. The presence of both electron-donating hydroxyl groups and an electron-withdrawing aldehyde group, combined with the methyl group at the 3-position, creates a unique electronic and steric environment. This environment is critical for its role as a specific precursor in the synthesis of complex molecules like 3-benzo[b]thiophenecoumarin, where the exact positioning of functional groups is essential for the subsequent reaction steps . Furthermore, its distinct biological activity, such as its α-glucosidase inhibitory effect (IC50 24.4 μM), is directly linked to this specific molecular architecture [1]. Using an alternative benzaldehyde derivative would likely result in a different, and potentially inactive, product or a compound with significantly altered pharmacological properties. The quantitative evidence below substantiates this lack of direct substitutability.

2,4-Dihydroxy-3-methylbenzaldehyde: Quantified Differentiation for Informed Procurement


In Vitro α-Glucosidase Inhibition: A Direct Comparator-Based Assessment

2,4-Dihydroxy-3-methylbenzaldehyde (as compound 4 in the referenced study) demonstrates moderate α-glucosidase inhibitory activity with an IC50 of 24.4 μmol/L. This is a measured, quantitative value from an in vitro enzymatic assay [1]. In contrast, the positive control acarbose, a clinically used α-glucosidase inhibitor, typically exhibits an IC50 of around 600-900 μM in similar PNPG-based assays, while other compounds isolated from the same fungal source (compounds 1, 2, 3, 5, and 6) showed no reported IC50 values for α-glucosidase inhibition, indicating a lack of activity at the tested concentrations [1]. This places the target compound in a distinct category of moderate inhibitors, separating it from both highly potent synthetic drugs and inactive natural product analogs.

α-Glucosidase Inhibition Natural Product Diabetes Research

Defined Physicochemical Properties for Reproducible Synthesis

2,4-Dihydroxy-3-methylbenzaldehyde possesses well-defined physicochemical properties critical for synthetic reproducibility and quality control. Its melting point is 150 °C, and it has a predicted LogP of 1.727, indicating moderate lipophilicity . This contrasts with closely related analogs like 2,4-dihydroxybenzaldehyde (CAS 95-01-2), which has a melting point of 135-137 °C and a lower predicted LogP of 1.33 [1]. The higher melting point and increased lipophilicity of the target compound can influence its solubility, reaction kinetics, and purification behavior in synthetic pathways, particularly when used as a building block for more complex structures like 3-benzo[b]thiophenecoumarin .

Synthetic Intermediate Medicinal Chemistry Physicochemical Properties

Synthetic Utility as a Specific Precursor for Bioactive Heterocycles

The compound is a documented reactant in the synthesis of 3-benzo[b]thiophenecoumarin, a molecule with potent anti-proliferative activity against breast cancer cell lines . While quantitative yield or biological data for the target compound itself is not provided in this context, its specific role as a precursor is a verifiable point of differentiation. The synthesis of this specific coumarin scaffold requires the precise substitution pattern found in 2,4-dihydroxy-3-methylbenzaldehyde; simpler analogs like salicylaldehyde or 2,4-dihydroxybenzaldehyde would not yield the same regioisomeric product due to the absence of the methyl group or incorrect hydroxyl placement, respectively. This is a class-level inference based on the known reactivity of substituted benzaldehydes in heterocyclic synthesis.

Chemical Synthesis Coumarin Derivatives Anticancer Research

2,4-Dihydroxy-3-methylbenzaldehyde: Targeted Application Scenarios Based on Empirical Evidence


Diabetes Research: α-Glucosidase Inhibitor Discovery

The moderate α-glucosidase inhibitory activity (IC50 24.4 μM) positions 2,4-Dihydroxy-3-methylbenzaldehyde as a starting point for developing new anti-diabetic agents . Unlike the highly potent clinical drug acarbose, its moderate potency may be advantageous for exploring alternative mechanisms of action or for creating combination therapies with reduced side effects. Research programs focused on natural product-derived enzyme inhibitors should consider this compound as a specific scaffold for medicinal chemistry optimization.

Synthesis of Bioactive Heterocycles: 3-Benzo[b]thiophenecoumarin Analogs

This compound is a critical reactant for synthesizing 3-benzo[b]thiophenecoumarin, a scaffold with demonstrated anti-proliferative activity against breast cancer cell lines . This specific application scenario is directly supported by vendor documentation and highlights the compound's utility as a specialized building block in medicinal chemistry. Procurement should be prioritized by laboratories engaged in the synthesis and biological evaluation of this specific class of coumarin derivatives, where the exact substitution pattern of the starting aldehyde is non-negotiable for product integrity.

Quality Control and Synthetic Method Development

The well-defined and differentiated physicochemical properties (melting point: 150 °C, LogP: 1.727) of 2,4-Dihydroxy-3-methylbenzaldehyde make it suitable for use as a reference standard in analytical method development . Its higher melting point compared to 2,4-dihydroxybenzaldehyde (135-137 °C) and distinct chromatographic behavior due to increased lipophilicity allow for its use in calibrating HPLC and GC methods for complex mixtures where both compounds may be present [1]. Additionally, its stability under inert gas storage at 2-8°C ensures that it can be reliably used as a standard over time, a key consideration for procurement in analytical chemistry laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dihydroxy-3-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.